molecular formula C8H11NO3 B13828060 2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI)

2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI)

Cat. No.: B13828060
M. Wt: 169.18 g/mol
InChI Key: DRLOHFUGXAHKLH-ALCCZGGFSA-N
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Description

2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) is a chemical compound with a unique structure that includes a pentadienoic acid backbone, an acetylamino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) typically involves the reaction of 2,4-pentadienoic acid with acetyl chloride to form the acetylamino derivative. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product. The reaction conditions generally include:

    Temperature: 0-5°C for the acetylation step, and reflux for the esterification step.

    Catalyst: Sulfuric acid for esterification.

    Solvent: Methanol for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the acetylamino or ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with new functional groups replacing the original acetylamino or ester groups.

Scientific Research Applications

2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentadienoic acid: Lacks the acetylamino and methyl ester groups, making it less versatile in certain reactions.

    2-(Acetylamino)-2-methylpropanoic acid: Similar in structure but with a different backbone, leading to different reactivity and applications.

    Methyl 2,4-pentadienoate: Lacks the acetylamino group, affecting its biological activity and chemical reactivity.

Uniqueness

2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both the acetylamino and methyl ester groups provides versatility in synthesis and biological interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl (2Z)-2-acetamidopenta-2,4-dienoate

InChI

InChI=1S/C8H11NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h4-5H,1H2,2-3H3,(H,9,10)/b7-5-

InChI Key

DRLOHFUGXAHKLH-ALCCZGGFSA-N

Isomeric SMILES

CC(=O)N/C(=C\C=C)/C(=O)OC

Canonical SMILES

CC(=O)NC(=CC=C)C(=O)OC

Origin of Product

United States

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